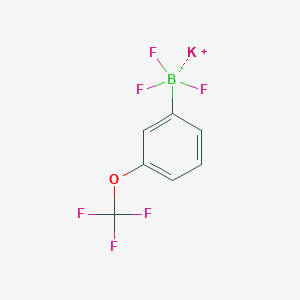
Potassium trifluoro(3-(trifluoromethoxy)phenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is an organoboron compound with the molecular formula C7H4BF6KO. It is a white solid that is soluble in common organic solvents. This compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide can be synthesized through the reaction of 3-(trifluoromethoxy)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions and results in the formation of the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug discovery.
Industry: Applied in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide involves its role as a nucleophilic reagent in cross-coupling reactions. The compound transfers its phenyl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[4-(trifluoromethoxy)phenyl]boranuide
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(trifluoromethoxy)phenyl]boranuide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H4BF6KO |
|---|---|
Molekulargewicht |
268.01 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(trifluoromethoxy)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-2-5(4-6)8(12,13)14;/h1-4H;/q-1;+1 |
InChI-Schlüssel |
JQMPLSYVYYRZRX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)OC(F)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


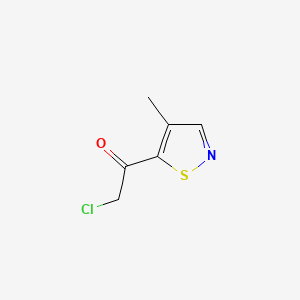
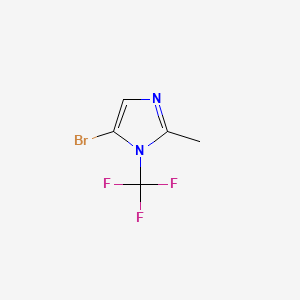
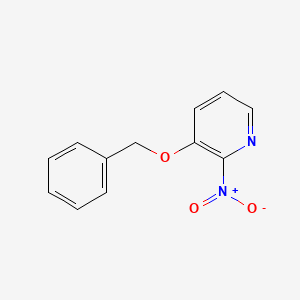
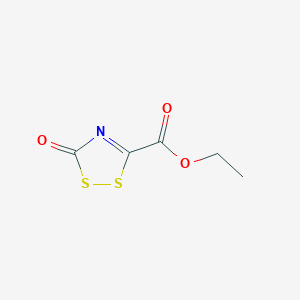
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
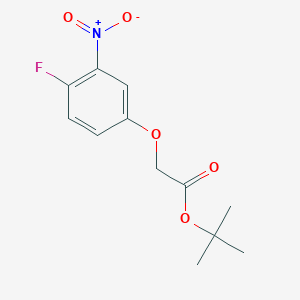


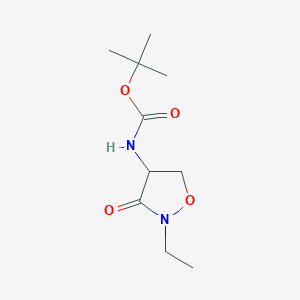

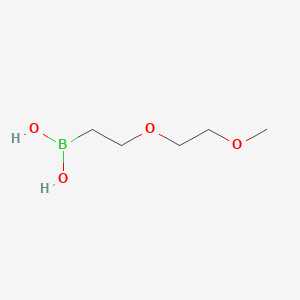

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
